molecular formula C8H17BrO2 B11762238 2-Bromo-1,1-diethoxybutane

2-Bromo-1,1-diethoxybutane

Cat. No.: B11762238
M. Wt: 225.12 g/mol
InChI Key: JQLOELYADIUZLD-UHFFFAOYSA-N
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Description

2-Bromo-1,1-diethoxybutane is an organic compound with the molecular formula C6H13BrO2. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of the bromine atom and the diethoxy functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1,1-diethoxybutane can be synthesized through the bromination of 1,1-diethoxybutane. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at a controlled temperature to prevent side reactions and to ensure the selective bromination of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors where the bromination reaction is carefully monitored. The process includes the addition of bromine to 1,1-diethoxybutane under controlled conditions, followed by purification steps such as distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,1-diethoxybutane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: Although less common, the compound can be involved in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3). The reactions are typically carried out in polar solvents such as ethanol or water.

    Elimination Reactions: Reagents such as potassium hydroxide (KOH) in ethanol can be used to induce elimination reactions.

    Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) or lithium aluminum hydride (LiAlH4) can be used for oxidation and reduction, respectively.

Major Products

    Nucleophilic Substitution: Products include alcohols, ethers, and amines depending on the nucleophile used.

    Elimination Reactions: Alkenes are the major products formed.

    Oxidation and Reduction: Depending on the reaction, products can include carboxylic acids or alcohols.

Scientific Research Applications

2-Bromo-1,1-diethoxybutane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a building block in the synthesis of drug molecules and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1,1-dimethoxyethane: Similar in structure but with methoxy groups instead of ethoxy groups.

    2-Bromo-1,1-diethoxyethane: Similar but with a shorter carbon chain.

    2-Bromo-1,1-dimethoxybutane: Similar but with methoxy groups instead of ethoxy groups.

Uniqueness

2-Bromo-1,1-diethoxybutane is unique due to its specific combination of bromine and diethoxy groups, which confer distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

Molecular Formula

C8H17BrO2

Molecular Weight

225.12 g/mol

IUPAC Name

2-bromo-1,1-diethoxybutane

InChI

InChI=1S/C8H17BrO2/c1-4-7(9)8(10-5-2)11-6-3/h7-8H,4-6H2,1-3H3

InChI Key

JQLOELYADIUZLD-UHFFFAOYSA-N

Canonical SMILES

CCC(C(OCC)OCC)Br

Origin of Product

United States

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